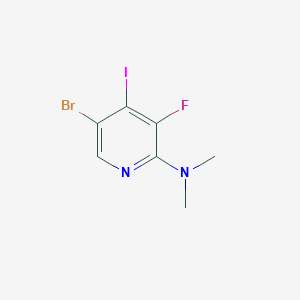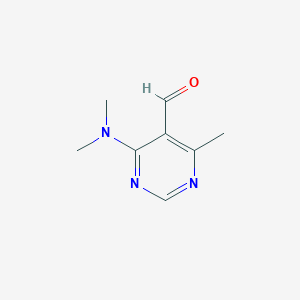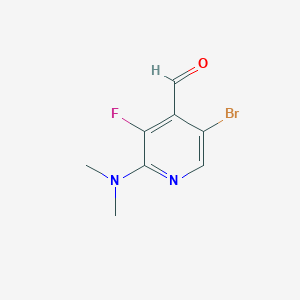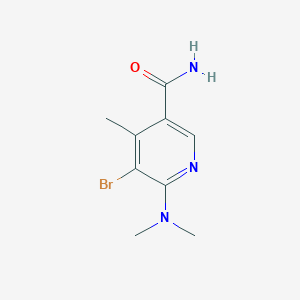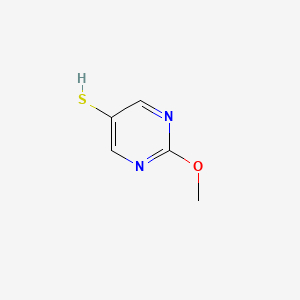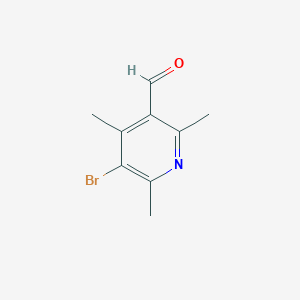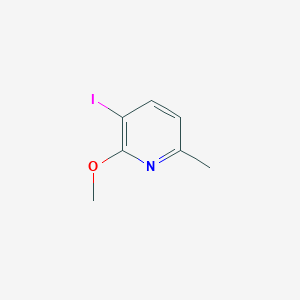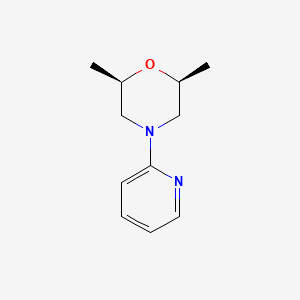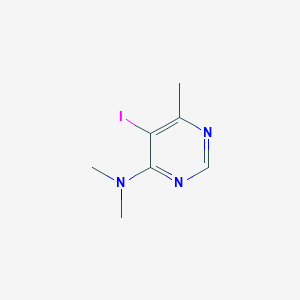
5-iodo-N,N,6-trimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-iodo-N,N,6-trimethylpyrimidin-4-amine: is a chemical compound with the molecular formula C7H10IN3 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of iodine and methyl groups in its structure imparts unique chemical properties, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-iodo-N,N,6-trimethylpyrimidin-4-amine typically begins with pyrimidine derivatives.
Methylation: The methyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in 5-iodo-N,N,6-trimethylpyrimidin-4-amine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products may include azides, thiols, or ethers.
Oxidation Products: Oxidized derivatives with altered functional groups.
Coupling Products: Biaryl compounds or other complex aromatic structures.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions to facilitate the formation of carbon-carbon bonds.
Biology:
Molecular Probes: Utilized in the development of molecular probes for imaging and diagnostic purposes.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Medicine:
Drug Discovery: Explored as a lead compound in the development of new pharmaceuticals targeting various diseases.
Antimicrobial Agents: Studied for its antimicrobial properties against bacterial and fungal pathogens.
Industry:
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Agriculture: Investigated for its potential use in agrochemicals to protect crops from pests and diseases.
Mechanism of Action
The mechanism of action of 5-iodo-N,N,6-trimethylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom and methyl groups play a crucial role in binding to these targets, influencing their activity and function. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding domains.
Comparison with Similar Compounds
5-bromo-N,N,6-trimethylpyrimidin-4-amine: Similar structure with a bromine atom instead of iodine.
5-chloro-N,N,6-trimethylpyrimidin-4-amine: Contains a chlorine atom in place of iodine.
5-fluoro-N,N,6-trimethylpyrimidin-4-amine: Features a fluorine atom instead of iodine.
Uniqueness:
Iodine Atom: The presence of the iodine atom in 5-iodo-N,N,6-trimethylpyrimidin-4-amine imparts unique reactivity and binding properties compared to its halogenated counterparts.
Chemical Reactivity: The larger atomic radius and higher polarizability of iodine make it more reactive in substitution and coupling reactions.
Biological Activity: The iodine atom may enhance the compound’s ability to interact with biological targets, potentially leading to higher potency in medicinal applications.
Properties
IUPAC Name |
5-iodo-N,N,6-trimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10IN3/c1-5-6(8)7(11(2)3)10-4-9-5/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYFWZLQJLJGQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N(C)C)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B8146084.png)

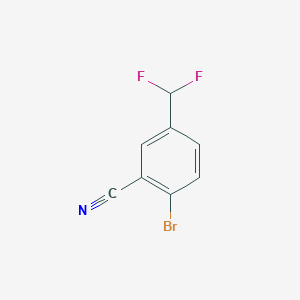
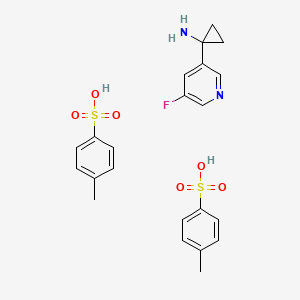
![3-[4-(Methoxymethyl)phenyl]-3-oxopropanoic acid](/img/structure/B8146121.png)
![6,7,8,9-Tetrahydrobenzo[b][1,8]naphthyridine-7-carboxylic acid](/img/structure/B8146131.png)
